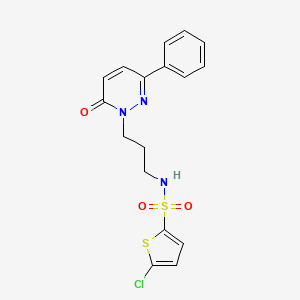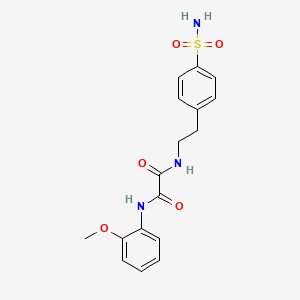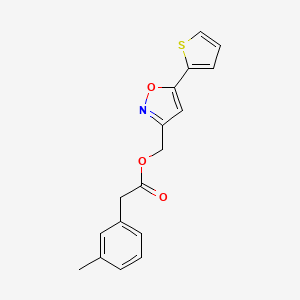
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H29ClN6O3 and its molecular weight is 448.95. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Compounds with pyrimidinone, pyrazole, and urea functionalities have been studied for their potential as antimicrobial and anticancer agents. A study by Hafez et al. (2016) on novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives highlighted their significant in vitro antimicrobial and anticancer activities, with certain compounds exhibiting higher anticancer activity than the reference drug, doxorubicin (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Herbicide Degradation
The degradation of herbicides with urea functionalities in soil highlights the environmental fate of such compounds. Morrica et al. (2001) investigated the degradation of imazosulfuron, a sulfonylurea herbicide, under aerobic and anaerobic conditions, providing insights into its environmental stability and potential biodegradability pathways (Morrica, Giordano, Seccia, Ungaro, & Ventriglia, 2001).
Carotenoid Biosynthesis Inhibition
Compounds with tetrahydropyrimidinone structures have been shown to induce chlorosis by inhibiting carotenoid biosynthesis, specifically at the phytoene desaturase step. This suggests potential applications in developing new herbicides targeting specific pathways in plant metabolism (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).
Corrosion Inhibition
Derivatives of triazinyl urea have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Mistry et al. (2011) demonstrated that specific urea derivatives could efficiently inhibit corrosion, suggesting their application in protecting metal surfaces in industrial environments (Mistry, Patel, Patel, & Jauhari, 2011).
Antioxidant Activity
The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, including urea and thiourea derivatives, have shown promising antibacterial and antioxidant activities. These findings indicate potential applications in developing new antioxidant agents for various therapeutic and preventive applications (Azab, Youssef, & El‐Bordany, 2013).
Propiedades
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN6O3/c1-14-11-19(28-9-5-4-6-10-28)27-20(25-14)23-7-8-24-21(29)26-16-12-15(22)17(30-2)13-18(16)31-3/h11-13H,4-10H2,1-3H3,(H,23,25,27)(H2,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLOQQKDNNALIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C=C2OC)OC)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)
![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)

![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)



![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2741210.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)

![4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741218.png)
![2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2741219.png)